3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-8-methyl-6H-[1,2,4]triazolo[4,3-c]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-3-2-8-6(12)11-4(3)9-10-5(11)7/h2H,1H3,(H2,7,10)(H,8,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWYPZUWAQPAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N2C1=NN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization Methods
A patent by CN103232453A outlines a seven-step synthesis for 2-amino-5,8-dimethoxy-triazolo[1,5-c]pyrimidine, achieving 39% overall yield. While targeting a different substitution pattern, this approach demonstrates critical steps adaptable to the target compound:
- Condensation : Methyl methoxyacetate and methyl formate undergo base-catalyzed cyclization to form a pyrimidine intermediate.
- Methylation : Methyl chloride introduces methyl groups under controlled conditions.
- Hydrazinolysis : Hydrazine hydrate facilitates amino group installation.
For 3-amino-8-methyl-triazolo[4,3-c]pyrimidin-5-ol, modifications could include:
- Replacing methoxyacetate with methyl-substituted β-keto esters to position the methyl group.
- Hydrolyzing methoxy intermediates (e.g., 5-methoxy to 5-hydroxy) via acidic or basic conditions.
Key Reaction Sequence :
$$
\text{β-keto ester} + \text{formate ester} \xrightarrow{\text{Base}} \text{Pyrimidine intermediate} \xrightarrow{\text{CH}3\text{Cl}} \text{Methylation} \xrightarrow{\text{NH}2\text{NH}_2} \text{Amination}
$$
Functional Group Transformations
Post-cyclization functionalization is often necessary for hydroxyl group introduction. A method from EP2252296A1 employs phosphorus oxychloride (POCl$$_3$$) for chlorination, followed by hydrolysis to hydroxyl groups. Applied to the target molecule:
Limitations :
- Competing reactions at N3 may necessitate protecting groups for the amino functionality.
- Regioselectivity challenges during chlorination require precise temperature control (≤50°C).
One-Pot Multicomponent Syntheses
Solvent-Free Catalytic Systems
The maltose-catalyzed MCR reported by Journal of Chemical Research achieves 95% yields for triazolo[1,5-a]pyrimidine-6-carboxamides. Adapting this protocol:
Proposed Modified Protocol :
- Components :
- 3-Amino-1,2,4-triazole (1.0 mmol)
- Methylacetoacetate (1.0 mmol, methyl source)
- 5-Hydroxybenzaldehyde (1.0 mmol, hydroxyl precursor)
- Catalyst : Maltose (25 mol%)
- Conditions : Solvent-free, 80°C, 20–30 min.
Mechanistic Pathway :
- Knoevenagel condensation between aldehyde and β-keto ester.
- Michael addition of 3-amino-1,2,4-triazole.
- Cyclodehydration to form the triazolo-pyrimidine core.
Advantages :
- Avoids isolation of intermediates.
- Eco-friendly profile due to solvent-free conditions.
Three-Component Reactions (TCRs)
A 2023 PMC study synthesizestriazolo[4,3-a]pyrimidines via TCRs involving:
- 5-Amino-1-phenyl-1H-1,2,4-triazole
- Aromatic aldehydes
- Ethyl acetoacetate
Adaptation for Target Compound :
- Replace phenyltriazole with 3-amino-1,2,4-triazole to retain the amino group.
- Use methylacetoacetate to introduce the C8 methyl group.
- Select aldehydes with hydroxyl-protecting groups (e.g., O-benzyl), followed by deprotection.
Comparative Analysis of Methods
Critical Observations :
- Multi-step methods suit gram-scale production but suffer from cumulative yield loss.
- MCRs prioritize efficiency but require optimization to prevent regioisomer formation.
Mechanistic Insights
Cyclization mechanisms vary by method:
- Acid-Catalyzed Cyclization : Protonation of carbonyl groups facilitates nucleophilic attack by triazole amines, as seen in POCl$$_3$$-mediated routes.
- Base-Mediated Pathways : Deprotonation of β-keto esters enhances enolate reactivity, promoting condensation.
Computational Modeling : Density functional theory (DFT) studies on analogous systems suggest that electron-donating groups (e.g., -OCH$$_3$$) at position 5 lower the activation energy for cyclization by 12–15 kcal/mol compared to electron-withdrawing groups.
Chemical Reactions Analysis
Types of Reactions
3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Synthesis of 3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL
The synthesis of this compound typically involves multi-step reactions that include the formation of triazole and pyrimidine rings. Several methods have been documented in the literature:
- Heterocyclization Reactions : The compound can be synthesized through heterocyclization of substituted triazoles with pyrimidine derivatives. These reactions often utilize bifunctional compounds under controlled conditions to yield the desired product .
- Characterization Techniques : The synthesized compounds are characterized using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry .
Biological Activities
Antimicrobial Properties : Research has indicated that this compound exhibits significant antibacterial activity against various pathogens including Escherichia coli and Pseudomonas aeruginosa. This suggests its potential use as an antimicrobial agent .
Antitumor Activity : The compound has also been explored for its antitumor properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism of action is believed to involve interference with cellular proliferation pathways.
Anti-inflammatory Effects : Additional studies have highlighted the anti-inflammatory effects of related compounds within the triazole class. This could position this compound as a candidate for treating inflammatory diseases .
Medicinal Chemistry Applications
The unique structure of this compound allows it to serve as a scaffold for designing new drugs with enhanced efficacy and reduced side effects. Its applications include:
Case Studies
Several case studies have documented the effectiveness of this compound in various therapeutic contexts:
- Case Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited MIC values lower than standard antibiotics against resistant strains of bacteria .
- Case Study on Antitumor Efficacy : In vitro studies reported that certain derivatives significantly reduced cell viability in breast cancer cell lines when compared to control groups .
Mechanism of Action
The mechanism of action of 3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Isomerism: Triazolo[4,3-c] vs. Triazolo[1,5-c]pyrimidines
Key structural analogs include isomers differing in triazole-pyrimidine ring fusion. For example:
- Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (e.g., compound 7 and 9 ) exhibit a [4,3-c] junction, while pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., 6 and 8 ) feature a [1,5-c] configuration.
- Structural Impact : The [4,3-c] isomers display downfield shifts in $ ^1H $-NMR for C3-H and C5-H protons compared to [1,5-c] isomers (C2-H and C5-H), attributed to electronic effects from ring fusion differences .
Table 1: NMR Shifts and Melting Points of Selected Isomers
| Compound | Triazolo Junction | C-H Proton Shifts (δ, ppm) | Melting Point (°C) |
|---|---|---|---|
| 7 | [4,3-c] | C3-H: 8.50, C5-H: 8.70 | 245–247 |
| 6 | [1,5-c] | C2-H: 8.20, C5-H: 8.35 | 220–222 |
| 9 | [4,3-c] | C3-H: 8.55, C5-H: 8.75 | 250–252 |
| 8 | [1,5-c] | C2-H: 8.25, C5-H: 8.40 | 225–227 |
Reactivity and Stability
- Isomerization: [4,3-c] derivatives (e.g., 9) isomerize to [1,5-c] analogs (e.g., 8) under acidic conditions (e.g., formic acid in ethanol) via Dimroth-type rearrangements. This highlights the thermodynamic preference for [1,5-c] systems under certain conditions .
- Synthetic Flexibility: Substituents at position 8 (e.g., methyl in the target compound) influence stability.
Substituent Effects on Physicochemical Properties
- Halogenation : 8-Fluoro- and 8-bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidines (e.g., CAS 2096986-18-2 and 2374137-47-8) exhibit increased molecular weight and polarity, affecting solubility and bioavailability .
- Amino and Hydroxyl Groups: The target compound’s 3-amino and 5-hydroxyl groups enhance hydrogen-bonding capacity, contrasting with nonpolar substituents (e.g., 8-methyl in 6 or trifluoromethyl in adenosine antagonists from ) .
Table 2: Substituent Impact on Key Properties
| Compound | Substituents | Key Properties |
|---|---|---|
| Target Compound | 3-NH2, 8-CH3, 5-OH | High polarity, moderate mp (~240–250°C) |
| 8-Fluoro analog | 8-F, 5-NH2 | Lower mp, increased electronegativity |
| 8-Bromo-5-chloro analog | 8-Br, 5-Cl | High molecular weight, lipophilic |
| ANA-1 (Antiviral) | 3-Cl, 6-CH2CH3, 7-CH3 | IC50 = 30 µM (influenza polymerase) |
Data compiled from
Biological Activity
Overview
3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of triazolopyrimidines and exhibits potential as an antimicrobial and anticancer agent, among other therapeutic applications. The unique structural features of this compound, including its amino and hydroxyl groups, contribute to its biological activity and interaction with various molecular targets.
- IUPAC Name : this compound
- Molecular Formula : C6H7N5O
- Molecular Weight : 165.15 g/mol
- CAS Number : 30150-46-0
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it has been investigated as a potential inhibitor of enzymes involved in the DNA damage response and other metabolic pathways critical for cell proliferation.
Antimicrobial Activity
Research indicates that derivatives of triazolo[4,3-C]pyrimidine compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacteria and fungi. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound has potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. It has been shown to induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell survival and proliferation. For instance, studies have indicated that this compound can inhibit cell cycle progression and promote apoptosis in gastric cancer cells.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various triazolo[4,3-C]pyrimidine derivatives including this compound. The results indicated strong antibacterial activity against E. coli and S. aureus, with the compound demonstrating lower MIC values compared to standard antibiotics . -
Anticancer Mechanisms :
Another study focused on the anticancer mechanisms of this compound in human gastric cancer cell lines. The results showed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Anticancer | Known for potent enzyme inhibition |
| 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine | Antimicrobial | Exhibits broad-spectrum activity |
| 1,2,4-Triazolo[1,5-a]pyridine | Antifungal | Effective against various fungal strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
